molecular formula C23H22N4O4 B2491236 N-(3,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921881-04-1

N-(3,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2491236
CAS No.: 921881-04-1
M. Wt: 418.453
InChI Key: BYCWIVSHZOTIQP-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that belongs to the class of pyrazolo[4,3-c]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[4,3-c]pyridine core, which is a fused heterocyclic system, and various functional groups that contribute to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

N-(3,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One notable interaction is with the bromodomain-containing protein 4 (BRD4), where the compound binds to the N-terminal bromodomain, inhibiting its activity . This inhibition affects the acetylation of histone lysine residues, thereby influencing gene expression. Additionally, the compound has shown antimicrobial activity against strains such as Escherichia coli, Bacillus mycoides, and Candida albicans .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis. This compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. It also affects gene expression by modulating the activity of transcription factors and histone acetylation . Furthermore, its antimicrobial properties disrupt cellular metabolism in microbial cells, leading to cell death .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with specific biomolecules. The compound binds to the N-terminal bromodomain of BRD4, inhibiting its function and preventing the acetylation of histone lysine residues . This inhibition leads to changes in gene expression, affecting various cellular processes. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products may form over extended periods. Long-term studies have shown that the compound maintains its biological activity, although prolonged exposure may lead to adaptive responses in cells, such as changes in gene expression and metabolic flux .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing microbial infections. At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its biotransformation and elimination from the body. The compound’s metabolism also involves conjugation reactions, leading to the formation of glucuronides and sulfates. These metabolic processes influence the compound’s bioavailability and duration of action .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which affects its cellular uptake and efflux. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. Additionally, binding proteins in the blood may facilitate its transport to target sites .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with chromatin and transcription factors. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific nuclear compartments. Its presence in the nucleus allows it to modulate gene expression and influence cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form a chalcone intermediate. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring. The final step involves the cyclization of the pyrazole intermediate with 2-phenyl-3-oxo-2H-pyridine-7-carboxylic acid under acidic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-1-carboxamide: Another pyrazole derivative with similar biological activities.

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with notable biological activities.

Uniqueness

N-(3,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is unique due to its specific structural features, such as the presence of both pyrazole and pyridine rings, which contribute to its diverse chemical reactivity and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-4-26-13-17(22(28)24-15-10-11-19(30-2)20(12-15)31-3)21-18(14-26)23(29)27(25-21)16-8-6-5-7-9-16/h5-14H,4H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCWIVSHZOTIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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